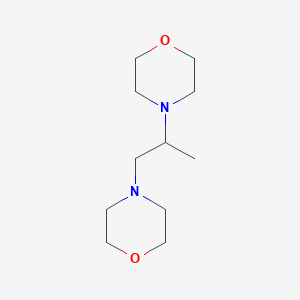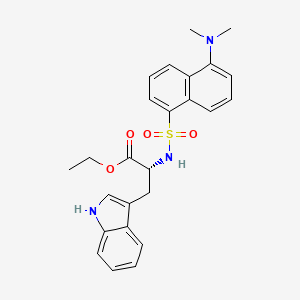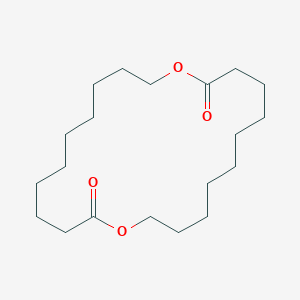
1,12-Dioxacyclodocosane-2,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Dioxacyclodocosane-2,13-dione: is an organic compound with the molecular formula C20H36O4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,12-Dioxacyclodocosane-2,13-dione can be synthesized through the cyclization of long-chain diols with appropriate reagents. One common method involves the use of dicarboxylic acids and diols under acidic conditions to promote the formation of the lactone ring. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,12-Dioxacyclodocosane-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the lactone to the corresponding .
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of or .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like or in the presence of can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of or depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,12-Dioxacyclodocosane-2,13-dione has several applications in scientific research:
Chemistry: Used as a in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in and .
Medicine: Explored for its use in due to its biocompatibility.
Industry: Utilized in the production of and with specific properties.
Wirkmechanismus
The mechanism of action of 1,12-dioxacyclodocosane-2,13-dione involves its ability to undergo ring-opening reactions under specific conditions. This property allows it to interact with various molecular targets and pathways, making it useful in applications such as drug delivery where controlled release of active ingredients is desired. The compound’s biodegradability also makes it an attractive candidate for environmentally friendly materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,12-Dioxacyclododecane-2,13-dione: A smaller ring lactone with similar chemical properties.
1,12-Dioxacyclotetradecane-2,13-dione: Another cyclic ester with a slightly larger ring structure.
1,12-Dioxacyclohexadecane-2,13-dione: A larger ring lactone with comparable reactivity.
Uniqueness
1,12-Dioxacyclodocosane-2,13-dione is unique due to its 22-membered ring structure , which imparts distinct physical and chemical properties. Its larger ring size compared to similar compounds allows for greater flexibility and reactivity , making it suitable for a wider range of applications in research and industry.
Eigenschaften
CAS-Nummer |
1047-97-8 |
|---|---|
Molekularformel |
C20H36O4 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1,12-dioxacyclodocosane-2,13-dione |
InChI |
InChI=1S/C20H36O4/c21-19-15-11-7-3-1-5-9-13-17-23-20(22)16-12-8-4-2-6-10-14-18-24-19/h1-18H2 |
InChI-Schlüssel |
DCUUKHJEKCSIHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC(=O)OCCCCCCCCCC(=O)OCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


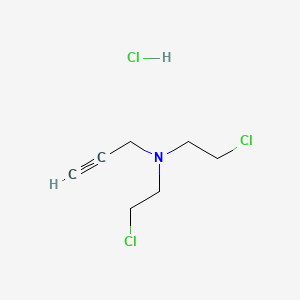
![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
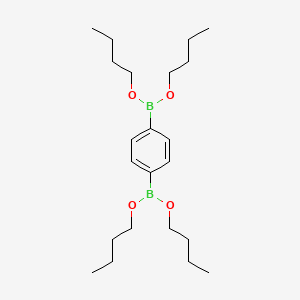
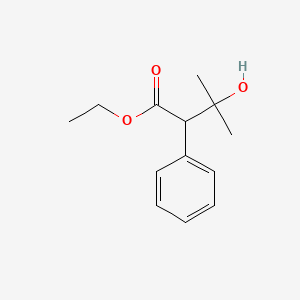
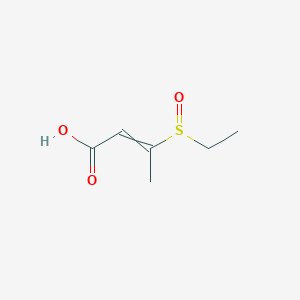
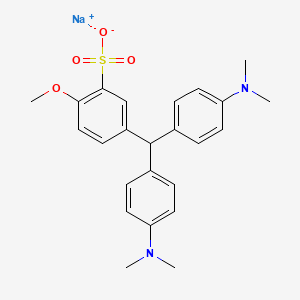
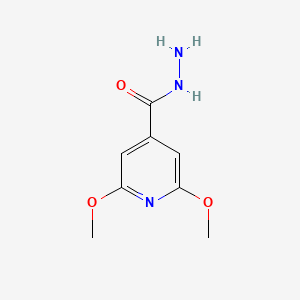
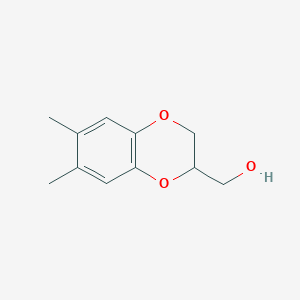
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
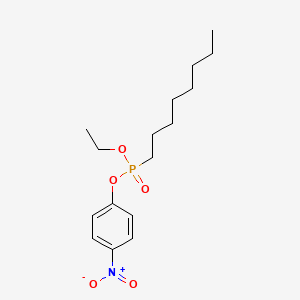
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)
